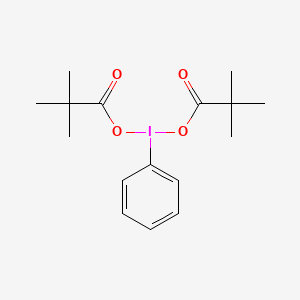

Bis(tert-butylcarbonyloxy)iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2,2-dimethylpropanoyloxy(phenyl)-λ3-iodanyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23IO4/c1-15(2,3)13(18)20-17(12-10-8-7-9-11-12)21-14(19)16(4,5)6/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKPLZUSZXYHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OI(C1=CC=CC=C1)OC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(tert-butylcarbonyloxy)iodobenzene for Researchers and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the quest for efficient and selective reagents is paramount. Among the arsenal of tools available to the discerning chemist, hypervalent iodine compounds have carved a significant niche, offering mild and powerful alternatives to traditional heavy-metal reagents. This guide provides a comprehensive technical overview of a particularly versatile member of this class: Bis(tert-butylcarbonyloxy)iodobenzene. Herein, we delve into its core physical and chemical properties, explore its synthesis, and provide detailed insights into its application in cutting-edge catalytic transformations, all grounded in mechanistic understanding and practical, field-proven protocols.

Introduction: The Rise of a Versatile Hypervalent Iodine Reagent

This compound, also known as (Di-tert-butylcarbonyloxyiodo)benzene or Di-(Pivaloyloxy)iodobenzene, is a stable, solid hypervalent iodine(III) reagent.[1][2][3] Its utility stems from its capacity to act as a potent oxidant and a source of electrophilic iodine, facilitating a range of chemical transformations with high efficiency and selectivity.[2] The presence of the sterically bulky tert-butylcarbonyl groups enhances its stability and modulates its reactivity, making it a valuable tool in complex molecule synthesis, a cornerstone of drug discovery and development.[2] This guide will serve as a detailed resource for researchers looking to harness the full potential of this powerful reagent.

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective application in a laboratory setting. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₃IO₄ | [1][4] |

| Molecular Weight | 406.26 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder or solid | [1][2] |

| Melting Point | 104-109 °C | [1] |

| CAS Number | 57357-20-7 | [1] |

| Solubility | Soluble in CH₂Cl₂, CCl₄, C₆H₆, AcOEt, MeCN, and MeOH. Limited solubility in nonpolar solvents like hexanes. | [5] |

| Stability | Stable under recommended storage conditions. Light and air sensitive. |

Data Presentation: Physicochemical Properties of this compound

Synthesis and Handling

Synthesis Protocol: A Self-Validating System

The synthesis of this compound is typically achieved through a ligand exchange reaction from a more common hypervalent iodine precursor, (diacetoxyiodo)benzene. The following protocol provides a reliable and reproducible method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

-

(Diacetoxyiodo)benzene (PhI(OAc)₂)

-

Pivalic acid ((CH₃)₃CCOOH)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (diacetoxyiodo)benzene (1.0 eq) in a minimal amount of dichloromethane at room temperature.

-

Ligand Exchange: To the stirred solution, add pivalic acid (2.2 eq). The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Work-up: Upon completion, remove the dichloromethane under reduced pressure.

-

Purification: The resulting crude solid is then triturated with hexane to remove excess pivalic acid and any iodobenzene byproduct. The solid is collected by vacuum filtration.

-

Drying: The purified white solid is dried under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

The use of a slight excess of pivalic acid ensures the complete conversion of the starting material.

-

Dichloromethane is chosen as the solvent due to the good solubility of both the starting material and the product.

-

Trituration with hexane is an effective purification method as the product has low solubility in this nonpolar solvent, while the impurities are more readily dissolved.

Safe Handling and Storage

As a combustible solid and a reactive chemical, proper handling and storage are crucial.[1]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere and protect from light and air. Keep away from heat, sparks, and open flames.

Chemical Reactivity and Mechanistic Insights

This compound is a cornerstone reagent in a variety of powerful catalytic C-H functionalization reactions. Its reactivity is centered around the electrophilic nature of the iodine(III) center and its ability to act as a clean two-electron oxidant.

Rhodium-Catalyzed C-H Amination: A Key Application

One of the most significant applications of this compound is as a terminal oxidant in rhodium-catalyzed C-H amination reactions.[1][6][7] This transformation allows for the direct conversion of a C-H bond to a C-N bond, a highly sought-after reaction in the synthesis of nitrogen-containing molecules, which are prevalent in pharmaceuticals.

Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Amination of a Sulfamate Ester

Materials:

-

Substrate (e.g., a suitable sulfamate ester)

-

This compound

-

Dirhodium(II) catalyst (e.g., Rh₂(esp)₂)

-

Magnesium oxide (MgO)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the sulfamate ester substrate (1.0 eq), Rh₂(esp)₂ (0.5 mol%), and magnesium oxide (2.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane via syringe.

-

Oxidant Addition: Add this compound (1.1 eq) in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove MgO and the catalyst. Wash the pad with dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Rh₂(esp)₂: This catalyst is particularly effective for C-H amination due to its high reactivity and selectivity.[7]

-

Magnesium Oxide: Acts as a base to neutralize the pivalic acid byproduct generated from the oxidant, which can otherwise interfere with the catalytic cycle.

-

This compound: Serves as a mild and efficient two-electron oxidant to regenerate the active rhodium-nitrenoid species. Its solid nature and stability make it easy to handle.

Mechanistic Rationale:

The catalytic cycle is believed to proceed through the following key steps:

-

Oxidation of the Nitrogen Source: The sulfamate ester reacts with this compound to form a hypervalent iodine-imido intermediate.

-

Nitrenoid Formation: This intermediate then reacts with the Rh(II) catalyst to generate a rhodium-nitrenoid species, with the concomitant release of iodobenzene and pivalic acid.

-

C-H Insertion: The electrophilic rhodium-nitrenoid undergoes a concerted C-H insertion into a C-H bond of the substrate.[6]

-

Product Release and Catalyst Regeneration: The product is released, and the Rh(II) catalyst is regenerated, ready for the next catalytic cycle.

Other Notable Applications

Beyond C-H amination, this compound is a valuable reagent in several other transformations:

-

Palladium-Catalyzed Diamination: It serves as an effective oxidant in the palladium-catalyzed diamination of alkenes.[1]

-

C-H Acyloxylation of Arenes: This reagent can be used for the direct acyloxylation of C-H bonds in aromatic compounds.[1]

-

Cyclization Reactions: It facilitates the preparation of functionalized bicyclic heterocyclic compounds through rhodium-catalyzed allene amidation and cyclization.[1]

Conclusion: A Powerful Tool for Modern Synthesis

This compound has firmly established itself as a versatile and reliable hypervalent iodine reagent in the synthetic chemist's toolbox. Its stability, ease of handling, and potent yet selective oxidizing power make it an ideal choice for a range of challenging transformations, most notably in the burgeoning field of C-H functionalization. For researchers and professionals in drug development, where the efficient construction of complex molecular architectures is critical, a deep understanding of this reagent's properties and applications is invaluable. As the drive for more sustainable and efficient synthetic methodologies continues, the importance of reagents like this compound is only set to grow.

References

- Espino, C. G.; Fiori, K. W.; Kim, M.; Du Bois, J. (2004). A Mechanistic Analysis of the Rh-Catalyzed Intramolecular C–H Amination Reaction. Journal of the American Chemical Society, 126(48), 15378–15379.

- Fiori, K. W.; Du Bois, J. (2007). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Organic Process Research & Development, 11(4), 651–657.

-

ProQuest. Mechanistic insights and catalyst design for the development of efficient and selective rhodium-catalyzed carbon-hydrogen amination reactions. [Link]

- Harris, R. J.; Park, J.; Nelson, T. A.; Iqbal, N.; Salgueiro, D. C.; Bacsa, J.; MacBeth, C. E.; Baik, M.-H.; Blakey, S. B. (2020). The Mechanism of Rhodium-Catalyzed Allylic C–H Amination. Journal of the American Chemical Society, 142(12), 5842–5851.

-

PubMed. The Mechanism of Rhodium-Catalyzed Allylic C-H Amination. [Link]

-

PubChem. This compound. [Link]

- Seecharan, V.; Tiloke, C.; Tummala, R.; Zor, C.; Lawrence, S. (2021). Ligand exchange of aryl iodine dicarboxylates to form reagents with differing solubilities. Arkivoc, 2020(4), 79-85.

Sources

- 1. 双(叔丁基羰基氧)碘苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C16H23IO4 | CID 11846058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Part I: Bis(tert-butylcarbonyloxy)iodobenzene

An In-Depth Technical Guide to the Experimental Data Associated with CAS Number 57357-20-7

A Note to the Researcher: An investigation into the public records for CAS number 57357-20-7 reveals an unusual discrepancy, with the identifier being associated with two distinct chemical entities: the hypervalent iodine reagent Bis(tert-butylcarbonyloxy)iodobenzene , and the opioid metabolite O-Desmethyl-cis-tramadol . This guide will address both compounds in separate, detailed sections to ensure scientific clarity and prevent potential experimental errors arising from this ambiguity. Researchers should verify the identity of their materials through analytical means rather than relying solely on the CAS number.

Introduction and Core Chemical Identity

This compound is a versatile and stable hypervalent iodine(III) reagent.[1][2] Its primary utility in synthetic organic chemistry is as an electrophilic iodine source and a powerful oxidant, often used as a safer and more soluble alternative to other hypervalent iodine compounds.[2] The bulky tert-butylcarbonyloxy groups enhance its stability and modulate its reactivity, making it a valuable tool in a variety of chemical transformations, including C-H functionalization and the formation of carbon-heteroatom bonds.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₃IO₄ | [1][3][4][5][6][7][8] |

| Molecular Weight | 406.26 g/mol | [1][3][4][6][7][8] |

| Appearance | White to off-white or light yellow crystalline powder/solid. | [3][4][9][10] |

| Melting Point | 104-109 °C | [3][4][5][6][8][11] |

| Solubility | Soluble in CH₂Cl₂, CCl₄, C₆H₆, AcOEt, MeCN, and MeOH. | [2][11] |

| Purity | ≥97-98% | [3][4] |

Experimental Applications & Protocols

This compound is a key reagent in various oxidative transformations. It is particularly noted for its application in the preparation of α,β-unsaturated-γ-lactams, palladium-catalyzed diaminations, and the synthesis of heterocyclic compounds. It also serves as a reagent for the C-H acyloxylation of arenes. Furthermore, it is employed in the synthesis of iodine-containing pharmaceuticals, which can enhance the biological activity of drug candidates.[3][4] In material science, it contributes to the development of functionalized polymers.[3][4]

The following diagram illustrates a generalized workflow for a rhodium-catalyzed C-H amination reaction where a hypervalent iodine reagent like this compound acts as the oxidant to generate a nitrenoid intermediate.

Caption: Generalized workflow for Rh-catalyzed C-H amination using a hypervalent iodine oxidant.

Safety and Handling

-

Storage: Store at room temperature, ideally in a cool, dark place (<15°C) under an inert gas.[10]

-

Precautions: The compound is light and air-sensitive.[10] Avoid grinding, shock, or friction.[9] Use personal protective equipment (PPE) and handle in a well-ventilated area or a closed system.[9]

-

In case of exposure: If inhaled, move to fresh air. If on skin, rinse well with water. In case of eye contact, rinse with plenty of water.[9]

Part II: O-Desmethyl-cis-tramadol Hydrochloride

Introduction and Core Chemical Identity

O-Desmethyl-cis-tramadol (ODMT) is the primary active metabolite of the centrally acting analgesic, tramadol.[12][13][14] It is classified as an opioid analgesic and plays a significant role in the overall pharmacological effect of its parent drug.[12][14][15][16] Due to its activity, it is a crucial analyte in clinical and forensic toxicology, as well as in pain prescription monitoring.[12] It is available as a certified reference material for these analytical applications.[12][15]

Physicochemical Properties

The following table summarizes the key physicochemical data for O-Desmethyl-cis-tramadol hydrochloride.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₃NO₂ • HCl | [15][17] |

| Formula Weight | 285.8 g/mol | [15][17] |

| Appearance | A neat solid. | [15] |

| Purity | ≥98% | [15] |

| Storage | -20°C or Freeze | [12][15] |

| Stability | ≥ 7 years (at -20°C) | [15] |

Biological Activity and Mechanism of Action

O-Desmethyl-cis-tramadol is a potent agonist of the µ-opioid receptor.[14][18] Its affinity for this receptor is significantly higher (approximately 400-500 fold) than that of the parent compound, tramadol.[18] This interaction is central to its analgesic properties.[14] In contrast to tramadol, O-desmethyl-cis-tramadol has a poor ability to suppress the human serotonin transporter.[18]

Tramadol is metabolized in the liver to O-desmethyl-cis-tramadol (M1) primarily through the action of the cytochrome P450 enzyme CYP2D6.[14] This metabolic conversion is crucial for the full analgesic effect of tramadol.

Caption: Metabolic activation of Tramadol to O-Desmethyl-cis-tramadol and its mechanism of action.

Analytical Methodology

O-Desmethyl-cis-tramadol is typically quantified in biological matrices such as urine and blood using chromatographic techniques coupled with mass spectrometry.

-

Sample Preparation: Biological samples (e.g., urine) are often subjected to enzymatic hydrolysis to release conjugated metabolites, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte.

-

Internal Standard: A stable-isotope labeled version, such as O-Desmethyl-cis-tramadol-d6, is added to the sample prior to extraction to ensure accurate quantification.[13][19][20]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph (LC) or gas chromatograph (GC) to separate O-desmethyl-cis-tramadol from other compounds in the sample.

-

Mass Spectrometric Detection: The separated analyte is then introduced into a mass spectrometer (MS) for detection and quantification, typically using selected reaction monitoring (SRM) for high sensitivity and specificity.

-

Calibration and Quantification: A calibration curve is generated using certified reference material solutions of known concentrations to quantify the amount of O-desmethyl-cis-tramadol in the original sample.[12]

References

- O-Desmethyl-cis-tramadol HCl | Certified Solutions Standards - Cerilliant. (n.d.).

- O-Desmethyl-cis-Tramadol-d6 HCl - Axios Research. (n.d.).

- O-Desmethyl-cis-tramadol (hydrochloride) (CAS 185453-02-5) - Cayman Chemical. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (n.d.).

- 57357-20-7(this compound 97) | Kuujia.com. (n.d.).

- This compound - Chem-Impex. (n.d.).

- O-Desmethyl-cis-tramadol (1 mg/ml) (as free base) - LGC Standards. (n.d.).

- Bis(tert-butylcarbonyloxy)iodobenzène - Chem-Impex. (n.d.).

- O-Desmethyl-cis-tramadol-D6 HCl (0.1 mg/ml) (as free base) - LGC Standards. (n.d.).

- Pivalic acid | 499 Publications | 4559 Citations | Top Authors ... (n.d.).

- CAS 57357-20-7 this compound - Alfa Chemistry. (n.d.).

- This compound | CAS 57357-20-7 | SCBT. (n.d.).

- This compound | C16H23IO4 | CID 11846058 - PubChem. (n.d.).

- O-Desmethyl-cis-tramadol-D₆ HCl, 100 µg/mL - DTPM Store. (n.d.).

- This compound 97 57357-20-7 - Sigma-Aldrich. (n.d.).

- 57357-20-7 Cas No. | [Bis(tert-butylcarbonyloxy)iodo]benzene - Apollo Scientific. (n.d.).

- O-Desmethyl tramadol hydrochloride | C15H24ClNO2 | CID 9838802 - PubChem. (n.d.).

- Clinical pharmacology of tramadol - PubMed. (n.d.).

- [Bis(tert-butylcarbonyloxy)iodo]benzene 57357-20-7 - TCI Chemicals. (n.d.).

- WO2013038316A1 - Method for preparation of betulinic acid - Google Patents. (n.d.).

- Solution structure of some λ3 iodanes: An 17O NMR and DFT study - ResearchGate. (n.d.).

- [Bis(tert-butylcarbonyloxy)iodo]benzene | 57357-20-7 - TCI Chemicals. (n.d.).

- This compound 97 57357-20-7 - Sigma-Aldrich. (n.d.).

- This compound 97 | 57357-20-7 - ChemicalBook. (n.d.).

- O-Desmethyl-cis-tramadol - the NIST WebBook. (n.d.).

- O-Desmethyl-cis-tramadol (hydrochloride) - Analytical Standards - CAT N - Bertin bioreagent. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 57357-20-7(this compound 97) | Kuujia.com [kuujia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C16H23IO4 | CID 11846058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 97 | 57357-20-7 [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. [Bis(tert-butylcarbonyloxy)iodo]benzene | 57357-20-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. scispace.com [scispace.com]

- 12. O-Desmethyl-cis-tramadol HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 13. O-Desmethyl-cis-tramadol-D₆ HCl, 100 µg/mL [store.dtpm.com]

- 14. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. O-Desmethyl tramadol hydrochloride | C15H24ClNO2 | CID 9838802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. O-Desmethyl-cis-tramadol (1 mg/ml) (as free base) [lgcstandards.com]

- 18. O-Desmethyl-cis-tramadol (hydrochloride) - Analytical Standards - CAT N°: 13976 [bertin-bioreagent.com]

- 19. O-Desmethyl-cis-Tramadol-d6 HCl | Axios Research [axios-research.com]

- 20. O-Desmethyl-cis-tramadol-D6 HCl (0.1 mg/ml) (as free base) [lgcstandards.com]

The Unseen Hand: A Technical Guide to the Mechanism of Bis(tert-butylcarbonyloxy)iodobenzene in Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Stoichiometric Oxidant

In the ever-evolving landscape of synthetic organic chemistry, the pursuit of efficient, selective, and environmentally benign oxidative transformations remains a paramount objective. Among the arsenal of reagents available to the modern chemist, hypervalent iodine compounds have emerged as powerful tools, offering a compelling alternative to traditional heavy-metal oxidants.[1][2] This guide delves into the intricate mechanistic world of a particularly versatile yet often overlooked hypervalent iodine(III) reagent: Bis(tert-butylcarbonyloxy)iodobenzene. As a Senior Application Scientist, my aim is not merely to present a collection of reactions, but to illuminate the fundamental principles that govern the reactivity of this reagent, thereby empowering researchers to harness its full potential in their synthetic endeavors.

The Heart of the Matter: Understanding the Hypervalent Iodine(III) Center

This compound, also known as (di-tert-butylcarbonyloxyiodo)benzene or di-(pivaloyloxy)iodobenzene, belongs to the class of hypervalent iodine(III) or λ³-iodanes.[3] The term "hypervalent" signifies that the iodine atom formally possesses more than the traditional octet of electrons in its valence shell.[2] This unique electronic configuration is the wellspring of its potent oxidizing capabilities.

The geometry of these compounds is typically a distorted trigonal bipyramid, with the more electronegative ligands (in this case, the tert-butylcarbonyloxy groups) occupying the apical positions and the phenyl group and two lone pairs of electrons situated in the equatorial plane.[4] This arrangement is crucial for its reactivity, as the hypervalent bond is inherently weaker and more polarized than a standard covalent bond, rendering the iodine center highly electrophilic.

The Core Mechanistic Paradigm: A Two-Act Play of Ligand Exchange and Reductive Elimination

The vast majority of oxidative transformations mediated by this compound and its chemical cousins proceed through a conserved two-step mechanism:

-

Ligand Exchange: The reaction initiates with the nucleophilic attack of the substrate (e.g., an alcohol, amine, or other nucleophile) on the electrophilic iodine(III) center. This results in the displacement of one of the tert-butylcarbonyloxy ligands and the formation of a new substrate-iodine bond. This step is a classic example of ligand exchange, a fundamental process in both main-group and transition-metal chemistry.[5]

-

Reductive Elimination: Following ligand exchange, the newly formed intermediate undergoes reductive elimination. In this step, the iodine(III) center is reduced to iodine(I) (iodobenzene), and the substrate is oxidized. The driving force for this process is the formation of the stable iodobenzene byproduct and the desired oxidized product.[5]

This elegant two-step sequence is the common thread that weaves through the diverse applications of this compound in oxidation chemistry.

Figure 2: The mechanistic pathway for the oxidation of a secondary alcohol to a ketone using this compound.

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde (A Representative Procedure)

-

To a stirred solution of benzyl alcohol (1.0 mmol) in dichloromethane (10 mL) is added this compound (1.1 mmol).

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford benzaldehyde.

Table 1: Representative Yields for the Oxidation of Alcohols

| Substrate | Product | Yield (%) |

| Benzyl alcohol | Benzaldehyde | >95 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | >95 |

| 1-Phenylethanol | Acetophenone | >90 |

| Cyclohexanol | Cyclohexanone | ~85 |

Note: Yields are representative and can vary based on specific reaction conditions.

Rhodium-Catalyzed C-H Amination: Forging C-N Bonds with Precision

A more sophisticated application of this compound is its use as a terminal oxidant in transition metal-catalyzed reactions, such as the rhodium-catalyzed amination of C-H bonds. [1]In this context, the hypervalent iodine reagent does not directly interact with the substrate but rather regenerates the active catalyst.

The Catalytic Cycle:

-

C-H Activation/Nitrene Insertion: The active rhodium catalyst reacts with a nitrogen source (e.g., a sulfamate ester) to form a rhodium-nitrenoid intermediate. This highly reactive species then inserts into a C-H bond of the substrate.

-

Reductive Elimination: The resulting rhodium-amido intermediate undergoes reductive elimination to furnish the aminated product and a reduced rhodium species.

-

Oxidation/Catalyst Regeneration: this compound oxidizes the reduced rhodium species, regenerating the active catalyst and completing the catalytic cycle.

Figure 3: A simplified catalytic cycle for rhodium-catalyzed C-H amination, where this compound acts as the terminal oxidant.

Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Amination of a Sulfamate Ester (A General Procedure)

-

To a solution of the sulfamate ester substrate (0.5 mmol) in a suitable solvent (e.g., dichloromethane) is added the rhodium catalyst (e.g., Rh₂(esp)₂, 1 mol%). [1]2. A solution of this compound (0.6 mmol) in the same solvent is added dropwise over a period of time.

-

The reaction is stirred at the appropriate temperature until completion, as monitored by TLC.

-

The reaction is quenched and worked up as described in the alcohol oxidation protocol.

-

The product is purified by column chromatography.

Copper-Catalyzed Intramolecular Aminoacetoxylation: A Path to Functionalized Heterocycles

This compound can also participate in copper-catalyzed reactions, such as the intramolecular aminoacetoxylation of olefins. [5]This transformation provides a powerful method for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.

The Proposed Mechanism:

-

Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to this compound to form a copper(III) intermediate.

-

Aminocupration: The tethered amine of the substrate coordinates to the copper(III) center, followed by intramolecular aminocupration of the olefin.

-

Reductive Elimination: The resulting copper(III) alkyl species undergoes reductive elimination of an acetoxy group to the carbon, forming the C-O bond and regenerating the copper(I) catalyst.

Figure 4: A plausible catalytic cycle for the copper-catalyzed intramolecular aminoacetoxylation of an amino-olefin.

Conclusion: A Versatile Oxidant for Modern Synthesis

This compound has proven to be a valuable and versatile reagent in the realm of oxidative organic synthesis. Its reactivity is underpinned by the fundamental principles of ligand exchange and reductive elimination at the hypervalent iodine(III) center. From the straightforward oxidation of alcohols to its more nuanced role as a terminal oxidant in sophisticated transition metal-catalyzed C-N bond-forming reactions, this reagent offers a mild, selective, and often high-yielding alternative to traditional methods. As researchers continue to push the boundaries of chemical synthesis, a deep understanding of the mechanistic intricacies of reagents like this compound will undoubtedly pave the way for the discovery and development of novel and enabling transformations.

References

-

Du Bois, J., & Espino, C. G. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Organic Process Research & Development, 15(4), 758-762. [Link]

-

Chemler, S. R., & Fuller, P. H. (2010). Copper-catalyzed olefin aminoacetoxylation. Organic Letters, 12(18), 4110-4113. [Link]

-

Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299-5358. [Link]

-

Akakura, M., & Ishihara, K. (2009). 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Oxidation of Alcohols to Carbonyl Compounds, Carboxylic Acids, and Ketones. Journal of the American Chemical Society, 131(5), 251-262. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

(2022). Editorial: New hypervalent iodine reagents for oxidative coupling—volume II. Frontiers in Chemistry, 10, 998993. [Link]

Sources

- 1. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. collaborate.princeton.edu [collaborate.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. Copper-catalyzed olefin aminoacetoxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Bis(tert-butylcarbonyloxy)iodobenzene: A Hypervalent Iodine(III) Reagent

An In-Depth Technical Guide to the Stability and Storage of Bis(tert-butylcarbonyloxy)iodobenzene

This compound, also known as (Di-(Pivaloyloxy)iodo)benzene, is a solid, crystalline hypervalent iodine(III) reagent. Compounds of this class are characterized by an iodine atom in a +3 oxidation state, exceeding the typical octet of electrons in its valence shell.[1] This electronic configuration renders them highly useful as oxidizing agents and as sources of electrophilic groups in modern organic synthesis.[2][3] Their reactivity is similar to that of heavy metal reagents like lead(IV) and thallium(III) but without the associated high toxicity and environmental hazards, leading to a surge in their application.[1][4]

Specifically, this compound serves as a versatile reagent for various transformations, including C-H acyloxylation of arenes and the preparation of complex heterocyclic compounds.[5] The efficacy of these sensitive and energetic reagents is, however, intrinsically linked to their purity and stability. Degradation not only reduces reaction yields but can also introduce unforeseen side reactions, compromising experimental reproducibility. This guide provides a comprehensive overview of the stability profile of this compound and details the essential protocols for its proper storage, handling, and quality assessment to ensure its optimal performance in a research and development setting.

Physicochemical and Hazard Profile

A foundational understanding of a reagent's physical properties and hazards is critical for its safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 57357-20-7 | [6] |

| Molecular Formula | C₁₆H₂₃IO₄ | [7] |

| Molecular Weight | 406.26 g/mol | [7] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 104-109 °C; 108.0 to 113.0 °C | |

| Purity | >97% or >98% depending on supplier |

According to its Safety Data Sheet (SDS), the substance is not classified as a hazardous mixture under REGULATION (EC) No 1272/2008.[6] However, it is crucial to recognize that all chemical products should be handled with the assumption of "having unknown hazards and toxicity."[6] The primary operational risks are associated with its instability, as it may decompose explosively upon heating, shock, or friction.[6] Therefore, appropriate personal protective equipment (PPE), including eyeshields and gloves, is mandatory.

Chemical Stability and Degradation Profile

The synthetic utility of hypervalent iodine reagents is derived from the iodine atom's propensity to undergo reductive elimination, returning to the more stable monovalent state (I⁻¹).[1] This inherent driving force is also the root of their instability.

Key Sensitivities: The stability of this compound is compromised by several factors:

-

Heat: Thermal energy can provide the activation energy needed for decomposition, which may be explosive.[6]

-

Mechanical Shock & Friction: Grinding or impact can initiate decomposition.[6] The material should never be subjected to grinding, shock, or friction.[6]

-

Light: The compound is light-sensitive, and photolytic energy can promote degradation.[6][8]

-

Air & Moisture: While the SDS does not explicitly label it as moisture-sensitive, it is best practice for hypervalent iodine reagents, particularly those with carboxylate ligands, to be protected from atmospheric moisture.[8] Hydrolysis represents a primary chemical degradation pathway.

Proposed Degradation Pathway: In the presence of moisture, the ester-like pivaloyloxy ligands are susceptible to hydrolysis. This reaction would cleave the I-O bonds, leading to the formation of iodobenzene and two equivalents of pivalic acid (2,2-dimethylpropanoic acid). The tert-butyl groups, characteristic of Boc-type protecting groups, are known to be labile under acidic conditions, which would be generated during hydrolysis.[9][10]

Caption: Proposed hydrolytic degradation of this compound.

Core Protocols for Storage and Handling

Adherence to strict storage and handling protocols is non-negotiable for maintaining the reagent's integrity and ensuring operator safety. The causality behind these rules is the mitigation of the sensitivities outlined in Section 3.0.

4.1 Recommended Storage Conditions

The following conditions are synthesized from supplier safety data sheets and are designed to prevent thermal, photolytic, and atmospheric degradation.[6]

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool Area (e.g., Refrigerator, 2-8 °C) | Minimizes the rate of thermal decomposition. |

| Atmosphere | Keep under an inert gas (e.g., Argon, Nitrogen) | Prevents contact with atmospheric moisture and oxygen, inhibiting hydrolysis and potential oxidation.[6] |

| Light | Store in a shaded area; use amber vials | Prevents photolytic decomposition.[6] |

| Container | Tightly closed original container | Prevents contamination and exposure to air/moisture.[6] |

| Hazards | Avoid shock and friction | Prevents mechanically initiated explosive decomposition.[6] |

4.2 Step-by-Step Handling Protocol

This protocol is designed as a self-validating system to ensure the reagent is only handled under conditions that preserve its stability.

-

Preparation: Before retrieving the reagent from storage, ensure a dry, inert atmosphere is established in the workspace (e.g., a glovebox or a Schlenk line manifold). All glassware and utensils (spatulas, syringes) must be thoroughly dried.

-

Equilibration: Allow the container to warm to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing onto the cold solid.

-

Dispensing: Transfer the reagent from its storage container to the reaction vessel exclusively under a positive pressure of inert gas. Use a clean, dry, non-metallic spatula (Teflon or glass) to avoid any potential catalytic decomposition from metal contaminants.

-

Weighing: If weighing is required, do so rapidly in a tared, sealed vessel under the inert atmosphere if possible.

-

Sealing and Storage: Immediately after dispensing, securely close the main container, purge the headspace with inert gas, and wrap the seal with paraffin film for extra protection. Return the reagent to its designated cold, dark storage location promptly.[6]

-

Cleanup: Quench any residual material carefully. Do not return unused material to the original container, as this risks contamination.

Caption: Standard workflow for safely handling this compound.

Protocol for Quality Assessment

Given the reagent's instability, it is prudent to verify its purity before use, especially if it has been stored for an extended period or if suboptimal handling is suspected. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a rapid and effective method for this purpose.

5.1 General Protocol for Purity Assessment via ¹H NMR

This is a generalized procedure. Specific parameters may need adjustment based on available instrumentation.

-

Sample Preparation: Under an inert atmosphere, carefully weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Using a dry syringe, add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) that has been stored over molecular sieves to ensure it is anhydrous.

-

Dissolution: Cap the NMR tube securely and gently agitate to dissolve the sample completely.

-

Data Acquisition: Acquire a ¹H NMR spectrum. Key signals for the intact reagent are expected in the aromatic region (for the phenyl group) and the aliphatic region (for the tert-butyl groups).

-

Data Analysis:

-

Intact Reagent: Look for the characteristic sharp singlet of the tert-butyl protons and the multiplet patterns of the phenyl protons. Integrate these regions. The expected ratio should be consistent with the structure (18H for the two tert-butyl groups vs. 5H for the phenyl group).

-

Degradation Products: The presence of a sharp singlet corresponding to the protons of pivalic acid is a key indicator of hydrolysis. The appearance of complex signals for iodobenzene will also be observed.

-

Purity Estimation: Compare the integration of the reagent's characteristic peaks to those of the impurity peaks to estimate the relative purity. If significant degradation is observed, the reagent may not be suitable for sensitive applications.

-

Conclusion

This compound is a powerful synthetic tool whose effectiveness is directly tied to its chemical integrity. Its stability is challenged by heat, light, moisture, and physical shock. By implementing the rigorous storage and handling protocols detailed in this guide—namely, consistent cold, dark, and inert storage combined with careful handling under an inert atmosphere—researchers can significantly extend the reagent's shelf-life and ensure the reliability and reproducibility of their experimental outcomes. Routine quality assessment via methods like ¹H NMR is a final, critical step in this quality assurance workflow.

References

-

TCI Chemicals. (2025, March 31). SAFETY DATA SHEET: [Bis(tert-butylcarbonyloxy)iodo]benzene. Link

-

Sigma-Aldrich. This compound 97%. Link

-

TCI Chemicals. [Bis(tert-butylcarbonyloxy)iodo]benzene. Link

-

Slideshare. (n.d.). Hypervalent organo iodines reagents in organic synthesis. Link

-

Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. Link

-

Parchem. (n.d.). A MATERIAL SAFETY DATA SHEET BIS-TRIFLORO ACETOXY IODOBENZENE. Link

-

Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: [Bis(trifluoroacetoxy)iodo]benzene. Link

-

YouTube. (2025, June 25). Hypervalent Iodonium Reagents (Important Papers). Link

-

Macmillan Group, Princeton University. (2003, July 30). The Chemistry of Hypervalent Iodine. Link

-

PubChem. This compound. Link

-

TCI Chemicals. [Bis(tert-butylcarbonyloxy)iodo]benzene | 57357-20-7. Link

-

Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Iodobenzene. Link

-

Zhdankin, V. V. (n.d.). Hypervalent Iodine Chemistry. Link

-

Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. J. Org. Chem., 71, 8283-8286. Link

-

TCI Chemicals America. [Bis(tert-butylcarbonyloxy)iodo]benzene | 57357-20-7. Link

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Link

-

Bio-Rad KnowItAll. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Link

-

ChemicalBook. (2025, July 16). This compound 97 | 57357-20-7. Link

-

Wikipedia. (n.d.). (Bis(trifluoroacetoxy)iodo)benzene. Link

-

Taylor & Francis. (2019). BOC – Knowledge and References. Link

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Link

-

ChemicalBook. This compound 97 | 57357-20-7 - Global Suppliers. Link

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Hypervalent organo iodines reagents in organic synthesis | PPTX [slideshare.net]

- 3. Hypervalent Iodine Compounds [organic-chemistry.org]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. This compound 97 | 57357-20-7 [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound | C16H23IO4 | CID 11846058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. scispace.com [scispace.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Bis(tert-butylcarbonyloxy)iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(tert-butylcarbonyloxy)iodobenzene, a versatile hypervalent iodine(III) reagent. Known for its applications in a range of organic transformations, a thorough understanding of its spectral characteristics is crucial for its effective use and quality control in research and development. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into its structural confirmation and purity assessment.

Introduction to this compound

This compound, also known as (Di(pivaloyloxy)iodo)benzene or PhI(OPiv)₂, is a valuable oxidizing agent in modern organic synthesis.[1] Its utility stems from its ability to participate in a variety of transformations, including C-H functionalization and oxidative cyclizations. The tert-butyl groups enhance its solubility in organic solvents compared to its acetate analogue, (diacetoxyiodo)benzene (DIB), broadening its applicability in various reaction media.

The molecular structure of this compound, with the hypervalent iodine atom at its core, is key to its reactivity. Spectroscopic analysis provides the definitive evidence for this structure.

Part 1: Synthesis and Structural Confirmation

The preparation of this compound is most commonly achieved through a straightforward ligand exchange reaction from the more readily available (diacetoxyiodo)benzene. This method offers a high-yielding and clean conversion.

Experimental Protocol: Synthesis via Ligand Exchange

Objective: To synthesize this compound from (diacetoxyiodo)benzene and pivalic acid.

Materials:

-

(Diacetoxyiodo)benzene (PhI(OAc)₂)

-

Pivalic acid ((CH₃)₃CCOOH)

-

Chlorobenzene (PhCl)

-

Hexane

Procedure:

-

A solution of (diacetoxyiodo)benzene (1.0 eq.) in chlorobenzene is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Pivalic acid (2.2 eq.) is added to the solution.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent and volatile by-products (acetic acid) are removed under reduced pressure.

-

The resulting crude solid is washed with hexane to remove excess pivalic acid.

-

The purified white solid, this compound, is dried under vacuum.

Causality of Experimental Choices:

-

Ligand Exchange: The use of an excess of pivalic acid drives the equilibrium towards the formation of the desired product by replacing the acetate ligands with pivaloate ligands.

-

Solvent: Chlorobenzene is a suitable solvent due to its ability to dissolve the starting material and its relatively high boiling point, which facilitates removal under vacuum.

-

Washing: Washing with hexane is effective for removing the non-polar pivalic acid while the desired product has limited solubility in it.

Part 2: Spectroscopic Data and Interpretation

A full spectroscopic characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by signals corresponding to the protons of the phenyl ring and the tert-butyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet of doublets | 2H | H-ortho (aromatic) |

| ~7.6 | Triplet | 1H | H-para (aromatic) |

| ~7.5 | Triplet | 2H | H-meta (aromatic) |

| ~1.3 | Singlet | 18H | -C(CH₃)₃ |

Interpretation:

-

The downfield signals in the aromatic region (~7.5-8.0 ppm) are characteristic of the protons on the phenyl ring attached to the iodine atom. The substitution pattern leads to the distinct multiplicities.

-

The single, intense peak at ~1.3 ppm, integrating to 18 protons, is the hallmark of the two equivalent tert-butyl groups. The singlet nature of this peak is due to the absence of adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C=O (carbonyl) |

| ~135 | C-I (ipso-carbon) |

| ~131 | C-para (aromatic) |

| ~130 | C-ortho (aromatic) |

| ~129 | C-meta (aromatic) |

| ~39 | -C(CH₃)₃ (quaternary) |

| ~27 | -C(CH₃)₃ |

Interpretation:

-

The carbonyl carbon signal appears significantly downfield (~177 ppm).

-

The aromatic carbons show distinct signals, with the ipso-carbon directly attached to the iodine being the most deshielded among them.

-

The two signals in the aliphatic region correspond to the quaternary and methyl carbons of the tert-butyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the strong absorption of the carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | C-H stretch (aromatic) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong, sharp | C=O stretch (ester) |

| ~1480, ~1460 | Medium | C=C stretch (aromatic) |

| ~1230 | Strong | C-O stretch (ester) |

| ~740, ~680 | Strong | C-H bend (aromatic, out-of-plane) |

Interpretation:

-

The most prominent feature is the strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. This is characteristic of an ester functional group.

-

The presence of both aromatic and aliphatic C-H stretches confirms the presence of both the phenyl ring and the tert-butyl groups.

-

The strong bands in the fingerprint region below 800 cm⁻¹ are indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Expected Fragmentation Pattern:

The mass spectrum would be expected to show the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. However, due to the lability of the iodine-oxygen bonds, significant fragmentation is anticipated.

| m/z | Possible Fragment |

| 406 | [C₁₆H₂₃IO₄]⁺ (Molecular Ion) |

| 305 | [M - C(O)C(CH₃)₃]⁺ |

| 204 | [C₆H₅I]⁺ |

| 127 | [I]⁺ |

| 101 | [C(O)C(CH₃)₃]⁺ |

| 77 | [C₆H₅]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Interpretation:

-

The molecular ion peak at m/z 406 would confirm the molecular formula.

-

Common fragmentation pathways would involve the loss of one or both pivaloate groups.

-

The presence of fragments corresponding to iodobenzene (m/z 204) and the phenyl group (m/z 77) would further support the proposed structure.

Part 3: Visualization of Key Structural Information

Visual representations can aid in understanding the structure and connectivity of this compound.

Molecular Structure

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for synthesis and spectroscopic analysis.

Conclusion

References

-

PubChem. This compound. [Link]

-

Beilstein Journal of Organic Chemistry. Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides. [Link]

Sources

Unraveling the Hypervalent Iodine Bonding in Bis(tert-butylcarbonyloxy)iodobenzene: A Technical Guide

Abstract

Hypervalent iodine compounds have emerged as indispensable reagents in modern organic synthesis, prized for their unique reactivity and environmentally benign characteristics.[1][2][3] Among these, Bis(tert-butylcarbonyloxy)iodobenzene, a λ³-iodane, serves as a pivotal example for understanding the nuanced nature of hypervalent bonding. This technical guide provides an in-depth exploration of the bonding in this specific molecule, moving beyond simplistic models to offer a comprehensive view grounded in theoretical principles and experimental evidence. We will dissect the three-center, four-electron (3c-4e) bond, explore the influence of its ligands, and detail the experimental and computational methodologies that validate our understanding. This document is intended for researchers, scientists, and drug development professionals seeking a deeper comprehension of the electronic structure and reactivity of this important class of reagents.

Introduction: Beyond the Octet Rule

For decades, the octet rule has been a foundational concept in understanding chemical bonding. However, elements in the third period and beyond, such as iodine, can form stable compounds with more than eight electrons in their valence shell.[4][5] These "hypervalent" molecules exhibit distinct geometries and reactivity patterns that are not adequately described by classical Lewis structures.[4] Iodine, with its large atomic radius and accessible d-orbitals, readily forms hypervalent compounds, most commonly in the +3 (λ³-iodanes) and +5 (λ⁵-iodanes) oxidation states.[1][4]

This compound is a prime example of a λ³-iodane, a class of compounds characterized by a T-shaped geometry around the central iodine atom.[6] Understanding the bonding in these molecules is crucial for predicting their reactivity and for the rational design of new synthetic methodologies.

The Heart of the Matter: The Three-Center, Four-Electron (3c-4e) Bond

The key to understanding the structure and reactivity of this compound lies in the concept of the three-center, four-electron (3c-4e) bond.[1][4][7][8][9][10][11] This model, first proposed by Pimentel and Rundle, describes a linear arrangement of three atoms where a single bonding molecular orbital, a non-bonding molecular orbital, and an antibonding molecular orbital are formed from the combination of their atomic orbitals.[4][10]

In the case of a λ³-iodane, the iodine atom and the two most electronegative ligands, which occupy the apical positions of the T-shaped geometry, participate in this bond. The four electrons occupy the bonding and non-bonding molecular orbitals, resulting in a bond order of approximately 0.5 for each iodine-ligand interaction.[10] This results in bonds that are longer and weaker than typical covalent bonds, a defining characteristic of hypervalent iodine compounds.[1][4]

Caption: Molecular orbital diagram of a three-center, four-electron bond.

Structural Analysis of this compound

The specific structure of this compound dictates its reactivity. The central iodine atom is bonded to a phenyl group and two tert-butylcarbonyloxy groups. The phenyl group occupies an equatorial position, forming a standard two-center, two-electron (2c-2e) covalent bond with the iodine. The two more electronegative tert-butylcarbonyloxy groups occupy the apical positions, participating in the hypervalent 3c-4e bond.[8] This arrangement leads to the characteristic T-shaped geometry.

| Structural Parameter | Typical Value | Significance |

| L-I-L Bond Angle | ~180° | Confirms the linear arrangement of the 3c-4e bond. |

| C-I-L Bond Angle | ~90° | Defines the T-shaped geometry of the λ³-iodane.[6] |

| I-L (apical) Bond Length | Longer than a standard I-O single bond | Indicates the weaker, partial bonding nature of the 3c-4e bond. |

| I-C (equatorial) Bond Length | Consistent with a standard I-C single bond | Represents a typical covalent bond. |

Table 1: Key Geometric Parameters in λ³-Iodanes.

The electron-withdrawing nature of the tert-butylcarbonyloxy ligands is crucial. More electronegative ligands preferentially occupy the apical positions, stabilizing the hypervalent bond.[4] The bulky tert-butyl groups also provide steric hindrance, which can influence the reagent's selectivity in organic reactions.

Experimental Probing of Hypervalent Bonding

Several spectroscopic techniques provide experimental evidence for the proposed bonding model in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for probing the electronic environment of the carbon atoms in the molecule. The chemical shift of the ipso-carbon of the phenyl ring is particularly informative. The deshielding of this carbon atom is consistent with a partial positive charge on the iodine atom, a direct consequence of the polarized 3c-4e bond.[4]

Infrared (IR) Spectroscopy

The carbonyl stretching frequencies (ν(C=O)) of the tert-butylcarbonyloxy ligands in the IR spectrum provide insight into the nature of the I-O bonds. These frequencies are typically shifted to lower wavenumbers compared to their corresponding carboxylic acids, indicating a weakening of the C=O bond. This is consistent with the delocalization of electron density into the 3c-4e bond.

Synthesis and Handling: A Practical Approach

The synthesis of this compound is typically achieved through two main routes: the oxidation of iodobenzene in the presence of pivalic acid or a ligand exchange reaction with a pre-existing hypervalent iodine compound like (diacetoxyiodo)benzene.[3]

Experimental Protocol: Synthesis via Oxidation of Iodobenzene

Materials:

Procedure:

-

Dissolve iodobenzene and pivalic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of peracetic acid in acetic acid to the cooled mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Organic Synthesis

The unique electronic structure of this compound underpins its utility as a versatile reagent in organic synthesis.[14][15][16][17][18][19][20] The hypervalent iodine center is electrophilic and serves as a good leaving group, facilitating a variety of transformations.

Key applications include:

-

Oxidations: It is a mild and selective oxidizing agent, for instance, in the oxidation of alcohols to aldehydes and ketones.

-

Acylations: It can act as an electrophilic source of the pivaloyl group in acylation reactions.

-

Catalysis: It can be used in catalytic cycles, often in conjunction with a terminal oxidant, for various C-H functionalization reactions.[21][22]

The reactivity is a direct consequence of the weak I-O bonds within the 3c-4e framework, which are readily cleaved to deliver the pivaloyloxy group to a nucleophile.

Conclusion

The bonding in this compound is a fascinating example of hypervalency, elegantly explained by the three-center, four-electron bond model. This model, supported by a wealth of experimental and computational data, provides a robust framework for understanding the structure, stability, and reactivity of this important class of synthetic reagents. A thorough grasp of these fundamental principles is paramount for researchers and professionals in the field of drug development and organic synthesis, enabling the rational design of novel transformations and the optimization of existing synthetic routes.

References

-

Exploring the role of the 3-center–4-electron bond in hypervalent λ3-iodanes using the methodology of domain averaged Fermi holes. RSC Publishing. [Link]

-

The 3c-4e bond in λ 3 ioadanes (schematic representation and...). ResearchGate. [Link]

-

Exploring the Role of the 3-Center-4-Electron Bond in Hypervalent λ 3 -Iodanes Using the Methodology of Do-main Averaged Fermi Holes | Request PDF. ResearchGate. [Link]

-

Hypervalent Iodine Chemistry. SpringerLink. [Link]

-

Hypervalent Iodine in Carbon-Carbon Bond-Forming Reactions. University of Illinois Urbana-Champaign. [Link]

-

Structure and Bonding in Hypervalent Iodine Compounds. Journal of Chemical Education. [Link]

-

Hypervalent Iodine(III) Compounds as Biaxial Halogen Bond Donors. National Institutes of Health. [Link]

-

Three-center four-electron bond. Wikipedia. [Link]

-

Hypervalent Iodine Compounds. Organic Chemistry Portal. [Link]

-

This compound. PubChem. [Link]

-

Hypervalent iodine(III) reagents in organic synthesis. ARKAT USA. [Link]

-

Three-center four-electron bond | Lecture notes Inorganic Chemistry. Docsity. [Link]

-

Spectroscopy Techniques. RSSL. [Link]

-

Revisiting applications of molecular iodine in organic synthesis. New Journal of Chemistry. [Link]

Sources

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. Hypervalent Iodine Compounds [organic-chemistry.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hypervalent Iodine(III) Compounds as Biaxial Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the role of the 3-center–4-electron bond in hypervalent λ3-iodanes using the methodology of domain averaged Fermi holes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Three-center four-electron bond - Wikipedia [en.wikipedia.org]

- 11. docsity.com [docsity.com]

- 12. nbinno.com [nbinno.com]

- 13. Iodobenzene(591-50-4) IR Spectrum [chemicalbook.com]

- 14. This compound 97 57357-20-7 [sigmaaldrich.com]

- 15. chemimpex.com [chemimpex.com]

- 16. This compound 97 | 57357-20-7 [chemicalbook.com]

- 17. scbt.com [scbt.com]

- 18. thomassci.com [thomassci.com]

- 19. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 20. [Bis(tert-butylcarbonyloxy)iodo]benzene | 57357-20-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 21. benchchem.com [benchchem.com]

- 22. Revisiting applications of molecular iodine in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Advent of Hypervalent Iodine Reagents: A Paradigm Shift in Oxidative Chemistry

An In-depth Technical Guide to Bis(tert-butylcarbonyloxy)iodobenzene

This document serves as a comprehensive technical guide on this compound. It is designed for an audience of researchers, scientists, and professionals in drug development. The guide delves into the historical context, synthesis, mechanistic underpinnings, and diverse applications of this versatile hypervalent iodine(III) reagent, grounded in established scientific principles and practical, field-proven insights.

For decades, synthetic chemists relied heavily on transition metals like chromium, manganese, and lead for oxidative transformations. While effective, these reagents are often toxic, environmentally hazardous, and require stoichiometric quantities, leading to significant waste. The renaissance of hypervalent iodine chemistry over the past 40 years has provided a powerful and sustainable alternative.[1] These compounds, particularly those in the iodine(III) and iodine(V) oxidation states, function as mild, selective, and environmentally benign oxidizing agents.[1][2] Their reactivity often mirrors that of transition metals, involving processes analogous to ligand exchange and reductive elimination, yet they circumvent the toxicity and disposal issues associated with heavy metals.[3]

This compound, also known as (Di-tert-butylcarbonyloxyiodo)benzene or Di-(Pivaloyloxy)iodobenzene, has emerged as a particularly useful reagent within this class. Its robust stability, excellent solubility in common organic solvents, and well-defined reactivity make it a valuable tool for a multitude of synthetic applications.[4]

Historical Context: The Evolution from Inorganic Precursors to Tailored Organic Reagents

The journey of hypervalent iodine chemistry began long before its widespread application. The first polyvalent organic iodine compound, (dichloroiodo)benzene (PhICl₂), was prepared by Conrad Willgerodt in 1886.[1][3][5] This was followed by the synthesis of other foundational reagents like (diacetoxyiodo)benzene (PhI(OAc)₂) and iodosylbenzene in the 1890s.[3][5]

Despite these early discoveries, the synthetic potential of these compounds remained largely untapped for many years. A significant challenge was the polymeric nature and poor solubility of early reagents like iodosylbenzene (PhIO). The breakthrough came with the realization that coordinating iodosylbenzene with carboxylates could produce monomeric, soluble, and far more manageable iodine(III) species.

(Diacetoxyiodo)benzene, PhI(OAc)₂, became a workhorse reagent, but the search for reagents with tailored properties continued. The development of this compound represents a logical evolution. The introduction of bulky tert-butylcarbonyl (pivaloyl) groups serves a dual purpose:

-

Enhanced Solubility: The lipophilic tert-butyl groups significantly improve solubility in non-polar organic solvents like dichloromethane and benzene, where many organic substrates are most soluble.

-

Modulated Reactivity: The steric hindrance and electronic properties of the pivaloate ligands fine-tune the reactivity of the iodine(III) center, often leading to cleaner reactions and higher yields compared to less hindered analogues.

A Validated Protocol for the Synthesis of this compound

The synthesis of this reagent is highly reliable and can be performed in any standard organic chemistry laboratory. The most common and efficient method is a straightforward ligand exchange reaction starting from the commercially available and less expensive (diacetoxyiodo)benzene.[6]

Causality in Protocol Design

This protocol is designed as a self-validating system. The choice of reagents and conditions is deliberate:

-

Starting Material: (Diacetoxyiodo)benzene is an ideal precursor as it is a stable, crystalline solid that is easy to handle.

-

Acylating Agent: Pivalic acid is used in slight excess to drive the ligand exchange equilibrium towards the desired product, leveraging Le Châtelier's principle.

-

Solvent: Dichloromethane (CH₂Cl₂) is chosen for its ability to dissolve the starting material and product while being relatively inert and easy to remove under reduced pressure.

-

Purification: The final product has significantly lower solubility in non-polar aliphatic solvents like hexanes compared to the pivalic acid starting material and acetic acid byproduct. Trituration—suspending the crude solid in hexanes and filtering—is a highly effective and simple purification method that avoids the need for more complex column chromatography.

Step-by-Step Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Data

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| Appearance | White to off-white crystalline solid. |

| Melting Point | 104-109 °C.[7] |

| ¹H NMR (CDCl₃) | δ ~8.0 (d, 2H, Ar-H), δ ~7.6 (t, 1H, Ar-H), δ ~7.5 (t, 2H, Ar-H), δ ~1.3 (s, 18H, -C(CH₃)₃). |

| ¹³C NMR (CDCl₃) | δ ~177 (C=O), δ ~135 (Ar-C), δ ~131 (Ar-CH), δ ~130 (Ar-CH), δ ~118 (Ar-C-I), δ ~39 (quaternary C), δ ~27 (CH₃). |

| FT-IR (ATR) | ν ~1650-1680 cm⁻¹ (strong, C=O stretch), ν ~3050 cm⁻¹ (Ar C-H stretch), ν ~2970 cm⁻¹ (Aliphatic C-H stretch). |

Reactivity and Mechanistic Principles

The utility of this compound stems from the electrophilic nature of the iodine(III) center and the ability of the pivaloate groups to act as good leaving groups. The bonding in such iodine(III) compounds is best described by the 3-center-4-electron (3c-4e) bond model for the hypervalent L-I-L axis.[2] The driving force for most reactions is the favorable reductive elimination of iodobenzene (PhI), a stable molecule, with the concomitant formation of new bonds at the substrate.

The general mechanism involves two key steps:

-

Ligand Exchange: A nucleophilic substrate (Nu-H) attacks the electrophilic iodine center, displacing one of the pivaloate ligands.

-

Reductive Elimination: The intermediate undergoes reductive elimination to form the functionalized product and iodobenzene.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. chemimpex.com [chemimpex.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. 双(叔丁基羰基氧)碘苯 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure and Geometry of Bis(tert-butylcarbonyloxy)iodobenzene

Abstract

This technical guide offers a comprehensive examination of bis(tert-butylcarbonyloxy)iodobenzene, a key hypervalent iodine(III) reagent in modern organic synthesis. The document elucidates its molecular structure, three-dimensional geometry, and the underlying principles governing its reactivity. A detailed synthesis protocol, a representative application in alcohol oxidation with mechanistic insights, and a discussion of its significance for researchers, scientists, and drug development professionals are presented. This guide is structured to provide not just procedural details but also the causal reasoning behind experimental choices, ensuring a deep and practical understanding of this versatile compound.

Introduction: The Ascendancy of Hypervalent Iodine(III) Reagents

In the landscape of contemporary organic chemistry, hypervalent iodine reagents have carved out a significant niche as powerful and environmentally benign alternatives to traditional heavy-metal-based oxidants.[1][2] Their broad utility, coupled with their mild reaction conditions and high selectivity, has made them indispensable tools for a vast array of chemical transformations. This compound, a prominent member of the λ³-iodane family, exemplifies the unique reactivity profile of these compounds. A thorough understanding of its molecular architecture is fundamental to harnessing its full synthetic potential.

Molecular Structure and Geometry: A Closer Look at the T-Shaped Framework

The molecular geometry of this compound is a cornerstone of its chemical behavior. Like other related [bis(acyloxy)iodo]arenes, it adopts a characteristic T-shaped geometry around the central iodine atom. This spatial arrangement is a direct consequence of the Valence Shell Electron Pair Repulsion (VSEPR) theory, which dictates the distribution of electron pairs to minimize electrostatic repulsion. The iodine atom in this iodine(III) compound possesses ten valence electrons, which are organized into a trigonal bipyramidal geometry. The two lone pairs of electrons occupy the equatorial positions, which compels the phenyl group and the two oxygen atoms from the carboxylate ligands into the axial and one equatorial position, resulting in the observed T-shape.[3]

The bonding in such hypervalent iodine compounds is often described by the 3-center-4-electron (3c-4e) bond model.[4] This model posits a linear arrangement of the two most electronegative ligands (the oxygen atoms of the carboxylates) and the central iodine atom, where a p-orbital on the iodine atom overlaps with orbitals from the two oxygen atoms. This results in a bonding molecular orbital, a non-bonding molecular orbital, and an anti-bonding molecular orbital. The four electrons (two from the I-O bonds and two from the oxygen lone pairs) occupy the bonding and non-bonding orbitals, leading to I-O bonds that are longer and weaker than typical covalent bonds. This inherent weakness is a key factor in the high reactivity of these reagents.

Table 1: Representative Structural Parameters of (Diacetoxyiodo)benzene

| Parameter | Value | Significance |

| I-C (phenyl) Bond Length | ~2.08 Å | A typical covalent bond between iodine and an sp²-hybridized carbon. |

| I-O Bond Length | ~2.156 Å | Longer and weaker than a standard I-O single bond, facilitating ligand exchange and reductive elimination.[5] |

| O-I-O Bond Angle | Distorted from 180° | The two acetate ligands are not perfectly linear due to crystal packing and weak intramolecular interactions. |

| C-I-O Bond Angle | < 90° | The T-shape is distorted, with the phenyl group pushing the acetate ligands slightly away.[6] |

The bulky tert-butyl groups in this compound are expected to have a minimal effect on the core T-shaped geometry but will significantly influence the compound's solubility in organic solvents and its steric profile, which can play a role in substrate recognition and reaction selectivity.

Caption: T-shaped molecular geometry of a [bis(acyloxy)iodo]arene.

Synthesis of this compound: A Protocol Guided by Chemical Principles

The synthesis of [bis(acyloxy)iodo]arenes generally involves the oxidation of an iodoarene in the presence of a carboxylic acid or its anhydride. The following is a detailed protocol adapted from established methods for similar compounds, with an emphasis on the rationale behind each step.[7][8]

Experimental Protocol: Synthesis

Materials:

-

Iodobenzene

-

Pivalic anhydride ((tert-butylcarbonyl)₂O) or Pivalic acid

-

Sodium percarbonate (2Na₂CO₃·3H₂O₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hexane

-

Round-bottom flask equipped with a magnetic stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve iodobenzene (1.0 eq) in a mixture of anhydrous dichloromethane and pivalic anhydride (excess). The use of an anhydrous solvent is crucial to prevent the formation of iodosylbenzene (PhIO) and other side products. Pivalic anhydride serves as both the source of the tert-butylcarbonyloxy ligands and helps to maintain anhydrous conditions.

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is a critical step to control the exothermicity of the oxidation reaction and to prevent the decomposition of the desired product.

-

Addition of Oxidant: Add sodium percarbonate portion-wise to the stirred solution over a period of 1-2 hours. Sodium percarbonate is a stable, safe, and easy-to-handle source of hydrogen peroxide, which is the ultimate oxidant. The portion-wise addition helps to maintain the temperature and control the rate of the reaction.

-

Reaction: Allow the reaction to stir at 0-5 °C for several hours, and then let it warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the iodobenzene spot.

-

Work-up: After the reaction is complete, filter the mixture to remove the sodium carbonate byproduct. Wash the solid residue with dichloromethane.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purification: Triturate the crude solid with hexane to remove any unreacted iodobenzene and pivalic anhydride. The desired this compound is a solid and will precipitate. Collect the solid product by filtration and dry it under vacuum. The purity can be assessed by melting point and NMR spectroscopy.

Causality in Experimental Choices:

-

Sodium Percarbonate: Chosen for its stability and ease of handling compared to concentrated hydrogen peroxide. It acts as a "green" oxidant.

-

Pivalic Anhydride: Serves as the ligand source and a dehydrating agent.

-

Low Temperature: Essential for controlling the reaction rate and preventing product degradation.

-

Hexane Trituration: A non-polar solvent used to wash away non-polar impurities, leaving the more polar product behind.

Reactivity and Application: Oxidation of Alcohols

This compound is a versatile oxidizing agent. A classic application is the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.

Reaction Mechanism: A Stepwise Perspective

The oxidation of an alcohol by a [bis(acyloxy)iodo]arene is believed to proceed through the following key steps:

Caption: General mechanism for alcohol oxidation by a [bis(acyloxy)iodo]arene.

-

Ligand Exchange: The alcohol substrate displaces one of the tert-butylcarbonyloxy ligands on the iodine(III) center to form an alkoxyiodane intermediate. This is typically the rate-determining step.

-

Reductive Elimination: The intermediate undergoes a concerted or stepwise reductive elimination. A proton on the carbon bearing the oxygen is abstracted, leading to the formation of the carbonyl product, iodobenzene (the reduced form of the reagent), and a molecule of pivalic acid.

Experimental Protocol: Oxidation of Benzyl Alcohol

Materials:

-

Benzyl alcohol

-

This compound

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction: Dissolve benzyl alcohol (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask. Add this compound (1.1 mmol, 1.1 eq) and stir the mixture at room temperature.

-